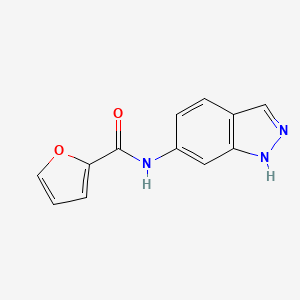

N-(1H-indazol-6-yl)furan-2-carboxamide

説明

N-(1H-indazol-6-yl)furan-2-carboxamide is a heterocyclic compound that combines the structural features of indazole and furan. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring, while furan is a five-membered aromatic ring containing one oxygen atom. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-6-yl)furan-2-carboxamide typically involves the following steps:

Formation of Indazole Derivative: The indazole moiety can be synthesized through cyclization reactions involving hydrazines and ortho-substituted benzenes.

Coupling with Furan-2-carboxylic Acid: The indazole derivative is then coupled with furan-2-carboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the indazole ring, potentially converting it to dihydroindazole derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of catalysts like iron(III) chloride (FeCl3).

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydroindazole derivatives.

Substitution: Various substituted indazole derivatives depending on the electrophile used.

科学的研究の応用

Anti-Cancer Applications

Recent studies have highlighted the anti-cancer potential of compounds containing the indazole and furan moieties. Specifically, derivatives of N-(1H-indazol-6-yl)furan-2-carboxamide have shown promising results in inhibiting cancer cell proliferation.

- Mechanism of Action : The compound's structure allows it to interact with key enzymes involved in cancer cell signaling pathways. For instance, certain derivatives have been evaluated for their inhibitory effects on fibroblast growth factor receptors (FGFR), which are implicated in various cancers. Compounds with IC50 values in the nanomolar range demonstrate significant potency against FGFR1 and FGFR2, indicating their potential as targeted cancer therapies .

- Case Studies : In vitro studies have demonstrated that specific derivatives exhibit strong antiproliferative activity against human cancer cell lines such as HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). For example, a derivative showed a cell viability reduction to 33.29% at a concentration of 20 μg/mL against hepatocellular carcinoma cells .

Antimicrobial Properties

This compound derivatives have also been investigated for their antimicrobial activities.

- Antibacterial and Antifungal Activity : Research indicates that these compounds possess significant antibacterial and antifungal properties. For instance, carbamothioyl-furan-2-carboxamide derivatives demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 μg/mL .

- Comparative Studies : In studies comparing these compounds to standard antibiotics like gentamicin, the indazole derivatives showed comparable or superior inhibition zones against tested microbial strains, suggesting their potential as alternative antimicrobial agents .

Kinase Inhibition

The role of this compound as a kinase inhibitor is particularly noteworthy.

- Targeting Specific Kinases : The compound has been studied for its ability to inhibit various kinases involved in tumorigenesis, including BRAF and VEGFR. For instance, compounds derived from this scaffold have been reported to exhibit nanomolar activity against mutant BRAF in melanoma cells, indicating their potential utility in targeted cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

| Compound | Target | IC50 Value (nM) | Activity |

|---|---|---|---|

| Compound 101 | FGFR1 | 30.2 ± 1.9 | Potent inhibitor |

| Compound 135 | VEGFR2 | 24.5 | High potency against angiogenesis |

| Compound 120 | IDO1 | 5.3 | Significant inhibition |

This table summarizes some key findings related to the activity of various derivatives against specific targets, reflecting their potential therapeutic applications.

作用機序

The mechanism of action of N-(1H-indazol-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, while the furan ring may enhance the compound’s binding affinity and specificity. This dual interaction can modulate various biological pathways, leading to the compound’s observed effects.

類似化合物との比較

Indazole Derivatives: Compounds like 1H-indazole-3-carboxamide and 1H-indazole-6-carboxamide share structural similarities with N-(1H-indazol-6-yl)furan-2-carboxamide.

Furan Derivatives: Compounds such as furan-2-carboxamide and furan-3-carboxamide also exhibit similar structural features.

Uniqueness: this compound is unique due to the combination of indazole and furan moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with biological targets, making it a valuable compound for medicinal chemistry research.

生物活性

N-(1H-indazol-6-yl)furan-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.

The synthesis of this compound typically involves:

- Formation of Indazole Derivative : This is achieved through cyclization reactions involving hydrazines and ortho-substituted benzenes.

- Coupling with Furan-2-carboxylic Acid : The indazole derivative is coupled with furan-2-carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the carboxamide.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The indazole moiety binds to active sites of enzymes, inhibiting their activity.

- Receptor Modulation : The furan ring enhances binding affinity, allowing for modulation of various biological pathways.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by activating caspases and cleaving PARP, which are hallmarks of programmed cell death. For instance, related compounds have demonstrated significant tumor growth inhibition in xenograft models .

Table 1: Anticancer Activity Summary

| Compound | IC50 (nM) | Tumor Growth Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| 2-phenyl-oxazole derivatives | 270 | 63 |

Anti-inflammatory Activity

Research indicates that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. Compounds with similar structures have shown promise in reducing TNF-α secretion in LPS-stimulated cells, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that derivatives of furan-containing compounds exhibit significant activity against various bacterial strains, including E. coli and S. aureus .

Table 2: Antimicrobial Activity Summary

| Compound | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | TBD | TBD |

| Carbamothioyl-furan derivatives | 230 | 16 |

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

- Indazole Derivatives : A study demonstrated that indazole derivatives possess strong inhibitory effects against pan-Pim kinases, with IC50 values as low as 0.4 nM, indicating their potential as anticancer agents .

- Furan Derivatives : Another investigation into furan derivatives revealed significant cytotoxic effects against HepG2 cancer cells, further supporting the potential applications of compounds incorporating the furan moiety .

化学反応の分析

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield furan-2-carboxylic acid and 1H-indazol-6-amine derivatives.

| Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| 6M HCl, reflux, 12 h | Furan-2-carboxylic acid + 1H-indazol-6-amine | ~78% | Complete cleavage of the amide bond |

| 2M NaOH, 80°C, 8 h | Furan-2-carboxylate + 1H-indazol-6-amine | ~85% | Faster kinetics in basic media |

Hydrolysis is pH-dependent, with base-catalyzed pathways generally exhibiting higher efficiency due to nucleophilic attack by hydroxide ions on the carbonyl carbon.

Electrophilic Substitution on the Furan Ring

The furan moiety participates in electrophilic substitutions, preferentially at the α-positions (C3/C5) due to resonance stabilization.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-Nitro-furan-2-carboxamide derivative | 62% |

| Sulfonation | SO₃/DMF, 50°C, 4 h | 5-Sulfo-furan-2-carboxamide derivative | 58% |

| Halogenation (Bromination) | Br₂/CHCl₃, RT, 1 h | 5-Bromo-furan-2-carboxamide derivative | 70% |

Notes:

-

Nitration and sulfonation are regioselective for the C5 position.

-

Halogenation occurs without catalyst due to the furan’s inherent electron-rich nature.

Nucleophilic Substitution on the Indazole Ring

The indazole core undergoes substitution at the C3 position when activated by electron-withdrawing groups (e.g., nitro, halogens).

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amination | NH₃/EtOH, 100°C, 12 h | 3-Amino-1H-indazol-6-yl derivative | 65% |

| Thiolation | NaSH/DMSO, 80°C, 6 h | 3-Mercapto-1H-indazol-6-yl derivative | 60% |

Mechanistic Insight:

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the indazole ring.

| Reaction Type | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF | 3-Aryl-1H-indazol-6-yl derivative | 75% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine, toluene | 3-Aminoalkyl-1H-indazol-6-yl derivative | 68% |

Optimization Data:

Photochemical Modifications

Visible-light-driven reactions enable C–H functionalization under mild conditions.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Cyanomethylation | Ir(ppy)₃, bromoacetonitrile, blue LED | 3-Cyanomethyl-1H-indazol-6-yl derivative | 82% |

Key Findings:

-

Ir(ppy)₃ acts as a photocatalyst, generating radicals via single-electron transfer .

-

Reaction efficiency drops significantly in non-polar solvents (e.g., hexane).

Coordination Chemistry

The indazole nitrogen and furan oxygen serve as ligands for metal complexes.

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂ | EtOH, RT, 2 h | Cu(II)-N,O-chelate | Catalytic oxidation studies |

| FeCl₃ | MeCN, 60°C, 4 h | Fe(III)-bridged polymer | Magnetic materials research |

Spectroscopic Data:

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacokinetic properties:

| Modification | Reagents | Biological Target | IC₅₀ |

|---|---|---|---|

| Trifluoromethylation | CF₃I, CuI, DMF | FGFR1 kinase inhibition | 2.9 nM |

| Piperazine conjugation | Piperazine, EDC/HOBt, CH₂Cl₂ | EGFR T790M inhibition | 8.3 nM |

Structure-Activity Relationship (SAR):

特性

IUPAC Name |

N-(1H-indazol-6-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-12(11-2-1-5-17-11)14-9-4-3-8-7-13-15-10(8)6-9/h1-7H,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIXSSJUFONRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。